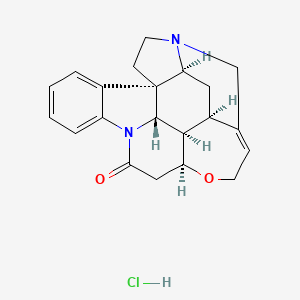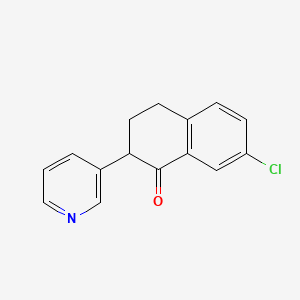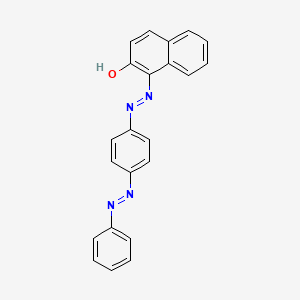
SX 284
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SX 284 is a complex organic compound that features a benzisoxazole ring, a piperidine moiety, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SX 284 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-nitrophenyl derivative.
Introduction of the Piperidine Moiety: This step involves the nucleophilic substitution of a halogenated precursor with piperidine.
Formation of the Acrylonitrile Group: This can be done via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The benzisoxazole ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological disorders.
Materials Science: As a building block for the synthesis of novel polymers or materials with specific electronic properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzisoxazole ring could play a role in binding to biological targets, while the piperidine moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Benzisoxazol-3-yl)-3-phenylacrylonitrile: Lacks the piperidine moiety.
3-(2-(2-Piperidinoethoxy)phenyl)acrylonitrile: Lacks the benzisoxazole ring.
2-(1,2-Benzisoxazol-3-yl)acrylonitrile: Lacks both the piperidine moiety and the phenyl group.
Uniqueness
The presence of both the benzisoxazole ring and the piperidine moiety in SX 284 makes it unique, potentially offering a combination of biological activity and chemical reactivity that is not found in simpler analogs.
Properties
CAS No. |
84260-62-8 |
|---|---|
Molecular Formula |
C23H24ClN3O |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(Z)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H23N3O2/c24-17-19(23-20-9-3-5-11-22(20)28-25-23)16-18-8-2-4-10-21(18)27-15-14-26-12-6-1-7-13-26/h2-5,8-11,16H,1,6-7,12-15H2/b19-16+ |
InChI Key |
AULSOKMNOZLLMC-LRZQPWDCSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43 |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2/C=C(\C#N)/C3=NOC4=CC=CC=C43 |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1,2-benzisoxazol-3-yl)-3-(2-(2-piperidinoethoxy)phenyl)acrylonitrile SX 284 SX-284 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















